Dodecyldimethylammonium chloride

Descripción general

Descripción

Dodecyldimethylammonium chloride is a quaternary ammonium compound used as an antiseptic and disinfectant . It disrupts intermolecular interactions and dissociates lipid bilayers . It is a broad-spectrum biocide against bacteria and fungi and can be used as a disinfectant cleaner for linen, recommended for use in hospitals, hotels, and industries . It is also used in gynaecology, surgery, ophthalmology, pediatrics, OT, and for the sterilization of surgical instruments, endoscopes, and surface disinfection .

Synthesis Analysis

A novel glucose-responsive controlled drug release system based on cationic chitosan derivative (HDCC) with long chain alkyl was synthesized by etherification with glycidyl trimethylammonium chloride (GTMAC) and (2,3-epoxypropoxy) dodecyldimethylammonium chloride (EDC) .Molecular Structure Analysis

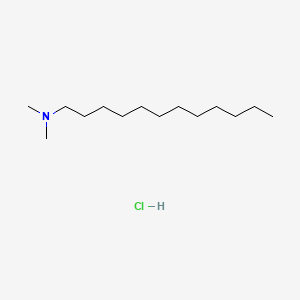

Dodecyldimethylammonium chloride belongs to the group of aliphatic alkyl quaternary chemicals that are structurally similar quaternary ammonium compounds characterized by having a positively charged nitrogen covalently bonded to two alkyl group substituents (at least one C8 or longer) and two methyl substituents .Chemical Reactions Analysis

The antibacterial activity of Dodecyldimethylammonium chloride is mostly bactericidal at 1% (1 min) and yeasticidal at 0.0076% (15 min). A mycobactericidal activity is variable . Elevated MIC values suggestive of DDAC resistance have been reported among some species .Physical And Chemical Properties Analysis

Dodecyldimethylammonium chloride is not manufactured solvent-free, but in process solvents as a technical concentrate (in water or water/alcohol) .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Dodecyldimethylammonium chloride (DDAC) has been identified as a compound with significant antimicrobial properties. For example, Carmona-Ribeiro (2003) discussed its potential as an anti-microbial agent due to its high affinity for cell surfaces and its ability to change the cell surface charge, leading to a loss of cell viability in various types of cells. This suggests its potential utility in combating a range of microbial organisms (Carmona-Ribeiro, 2003).

Impact on Lung Health

Several studies have explored the effects of DDAC on lung health. Lim and Chung (2014) investigated the toxicity of DDAC following inhalation exposure in rats, finding significant impacts on body weight and mild effects on bronchoalveolar cell differentiation and cell damage parameters. This study highlighted the potential respiratory risks associated with DDAC exposure (Lim & Chung, 2014). Similarly, Ohnuma et al. (2010) studied the pulmonary toxicity of DDAC in mice, finding that it can cause pulmonary inflammation and fibrosis, suggesting a need for caution in occupational settings where DDAC exposure might occur (Ohnuma et al., 2010).

Influence on Skin Reactions

DDAC has been associated with skin reactions, including irritancy and hypersensitivity. A study by Anderson et al. (2016) on murine models showed that dermal exposure to DDAC induced significant irritancy and a concentration-dependent increase in lymphocyte proliferation, pointing to its potential to cause skin hypersensitivity (Anderson et al., 2016).

Impact on Cell Morphology and Function

Kwon, Kim, Kim, and Choi (2014) demonstrated that DDAC can induce oxidative stress and inhibit cell growth in lung epithelial cells, suggesting that even low concentrations of DDAC may be harmful at the cellular level (Kwon, Kim, Kim, & Choi, 2014).

Interactions with Polymers and Surfactants

Maeda, Kato, and Ikeda (1984) studied the effects of DDAC on the conformation and aggregation of poly(L-glutamic acid), revealing its ability to induce structural changes in polymers, which could be relevant in materials science and drug delivery systems (Maeda, Kato, & Ikeda, 1984).

Rheological Properties

Ozeki and Ikeda (1980) explored the viscosity behavior of DDAC in aqueous solutions, providing insights into its physical properties and potential applications in areas such as formulation science and industrial processing (Ozeki & Ikeda, 1980).

Mecanismo De Acción

The action of Dodecyldimethylammonium chloride toward the cell membrane causes the leakage of the intracellular molecules and the subsequent death of the cells . Thus the bleb formation seemed to be a result of the action of the DDAC toward the cell membrane but not to be a reason for the death of the cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethyldodecan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQAXGHQYGXVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112-18-5 (Parent) | |

| Record name | Dodecylamine, N,N-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40942213 | |

| Record name | N,N-Dimethyldodecan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyldimethylammonium chloride | |

CAS RN |

2016-48-0 | |

| Record name | Dodecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylamine, N,N-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyldodecan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[(dimethylamino)methyl]-2-methoxy-](/img/structure/B3049228.png)

![Methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate](/img/structure/B3049236.png)

![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)

![4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-](/img/structure/B3049250.png)